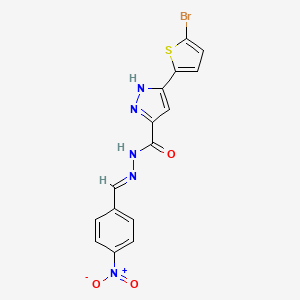

(E)-3-(5-bromothiophen-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

説明

Structural Characterization and Nomenclature

(E)-3-(5-Bromothiophen-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide (CAS: 303107-77-9) is a heterocyclic compound with the molecular formula C₁₅H₁₀BrN₅O₃S and a molar mass of 420.24 g/mol . Its IUPAC name systematically describes its structure:

- A 1H-pyrazole core substituted at position 3 with a 5-bromothiophen-2-yl group.

- A carbohydrazide functional group at position 5, condensed with a 4-nitrobenzylidene moiety via an E-configuration imine bond.

Key structural features include:

- Pyrazole ring : A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to planarity and π-π stacking interactions.

- Bromothiophene : A sulfur-containing heterocycle with a bromine atom at position 5, enhancing electrophilic substitution reactivity.

- Nitrobenzylidene hydrazone : The presence of a nitro group (-NO₂) at the para position of the benzylidene group introduces strong electron-withdrawing effects, stabilizing the hydrazone linkage.

The SMILES notation (O=C(C1=CC(C2=CC=C(Br)S2)=NN1)N/N=C/C3=CC=C(N+=O)C=C3) confirms the E-geometry of the hydrazone bond and spatial arrangement of substituents. X-ray crystallography studies of analogous compounds reveal monoclinic crystal systems (space group P2₁/c) with intermolecular hydrogen bonding between the hydrazide NH and carbonyl oxygen.

Historical Context of Heterocyclic Carbohydrazides

The development of heterocyclic carbohydrazides traces back to mid-20th-century research on hydrazine derivatives. Key milestones include:

The target compound emerged from efforts to optimize dual pharmacophores :

Chemical Classification within Hydrazide Derivatives

This compound belongs to three overlapping chemical classes:

1. Acylhydrazones

Characterized by the -NH-N=C- linkage formed via condensation of hydrazides with aldehydes/ketones. The E-configuration is thermodynamically favored due to steric hindrance between the nitro group and pyrazole ring.

2. Polyheterocyclic Systems

- Primary heterocycle : Pyrazole (2 nitrogen atoms).

- Secondary heterocycle : Thiophene (1 sulfur atom).

- Aromatic substituent : Nitrobenzene.

3. Electrophilic Brominated Compounds

The C-Br bond (bond energy: 276 kJ/mol) undergoes Suzuki couplings for further functionalization.

Table 1 : Comparative Analysis of Related Hydrazides

Significance in Heterocyclic Chemistry

This molecule exemplifies three key trends in modern heterocyclic chemistry:

Multicomponent Reactivity

Supramolecular Interactions

Drug Discovery Applications

Equation 1 : Tautomeric equilibrium in hydrazones

$$ \text{Hydrazone (keto)} \rightleftharpoons \text{Azo (enol)} $$

The keto form dominates (>95%) in polar solvents due to resonance stabilization.

This compound’s structural complexity makes it a benchmark for studying:

特性

IUPAC Name |

5-(5-bromothiophen-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN5O3S/c16-14-6-5-13(25-14)11-7-12(19-18-11)15(22)20-17-8-9-1-3-10(4-2-9)21(23)24/h1-8H,(H,18,19)(H,20,22)/b17-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUFGPVRTSTOLE-CAOOACKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303107-77-9 | |

| Record name | 3-(5-BROMO-2-THIENYL)-N'-(4-NITROBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(E)-3-(5-bromothiophen-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Molecular Formula

- Chemical Formula : CHBrNOS

- Molecular Weight : 396.25 g/mol

Structural Representation

The compound features a pyrazole core linked to a carbohydrazide moiety, with a bromothiophene and nitrobenzylidene substituents, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Research indicates that modifications in the substituents can enhance the antimicrobial efficacy of pyrazole derivatives .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Pyrazole derivatives have been documented to inhibit the proliferation of cancer cells, particularly in lung cancer models (A549 cells). The mechanism often involves inducing apoptosis and inhibiting cell cycle progression .

Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties. Studies have demonstrated that (E)-3-(5-bromothiophen-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can reduce inflammation in animal models, comparable to standard anti-inflammatory drugs such as ibuprofen .

Analgesic Activity

The analgesic effects of this compound have been explored, revealing that it may provide pain relief similar to conventional analgesics. Its efficacy was assessed using various pain models, indicating a notable reduction in pain responses .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Bromothiophene | Enhances antimicrobial properties | |

| Nitrobenzylidene | Increases anticancer efficacy | |

| Carbohydrazide moiety | Critical for anti-inflammatory activity |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives, including (E)-3-(5-bromothiophen-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide, showing significant inhibition against both gram-positive and gram-negative bacteria. The study highlighted the importance of the thiophene ring in enhancing activity due to its electron-withdrawing nature .

- Anticancer Mechanism : In vitro studies demonstrated that this compound induces apoptosis in A549 lung cancer cells through the activation of caspase pathways. This suggests that the compound could serve as a lead structure for developing new anticancer agents .

- Anti-inflammatory Response : In vivo models showed that treatment with (E)-3-(5-bromothiophen-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide resulted in a significant reduction in carrageenan-induced paw edema, indicating strong anti-inflammatory properties comparable to traditional NSAIDs .

科学的研究の応用

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activities against various bacterial strains. For instance, studies have shown that compounds with similar structures possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of pyrazole-based compounds has been widely studied, with findings suggesting that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of pyrazole have demonstrated cytotoxic effects against different cancer cell lines, making them candidates for further development as anticancer agents .

Applications in Drug Development

The compound's structural features make it a promising candidate for drug development. Its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions enhances its potential as a lead compound in the design of new pharmaceuticals. Research has focused on modifying the compound to improve its efficacy and selectivity against specific targets in diseases such as cancer and bacterial infections .

Coordination Chemistry

Pyrazole derivatives are also explored for their application in coordination chemistry. They can act as ligands in metal complexes, which are useful in catalysis and materials science. The unique electronic properties of pyrazoles allow for the formation of stable complexes with transition metals, leading to applications in catalysis .

Sensor Development

Due to their electronic properties, compounds like (E)-3-(5-bromothiophen-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide are being investigated for use in sensor technologies. Their ability to undergo reversible changes in response to environmental stimuli can be harnessed for developing sensors for detecting pollutants or biological markers .

Case Studies

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Properties

The substituents on the pyrazole and benzylidene groups critically influence physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

- Electron-Donating Groups (EDGs): Methoxy and dimethylamino groups in E-MBPC and E-MABPC improve solubility and alter charge distribution, favoring interactions with hydrophobic pockets .

- Halogen Effects : Bromine in the target compound and chlorine in E-DPPC facilitate halogen bonding, a critical factor in crystal packing and protein-ligand interactions .

Computational and Crystallographic Insights

Molecular Geometry and Stability

- DFT Studies : The target compound’s nitro and bromothiophene groups likely result in a planar structure, as seen in E-MBPC and E-DPPC. This planarity enhances conjugation, stabilizing the molecule and reducing HOMO-LUMO gaps .

- Hirshfeld Surface Analysis : Analog E-MBPC exhibits dominant H···O (22.7%) and H···C (19.3%) interactions, while E-DPPC shows Cl···H (14.2%) contacts. The target compound’s bromine and nitro groups may prioritize Br···H and O···H interactions .

Solvent Effects

- Solvation Models: SCRF/IEFPCM calculations for E-DPPC reveal increased polarity in aqueous environments, suggesting the target compound’s nitro group could enhance water solubility compared to non-polar analogs .

準備方法

Cyclocondensation of 1,3-Diketone Analogs

The pyrazole ring is constructed using a 1,3-diketone precursor. 5-Bromothiophene-2-carbaldehyde reacts with ethyl acetoacetate under basic conditions to form a β-keto ester, which undergoes cyclization with hydrazine hydrate:

$$

\text{5-Bromothiophene-2-carbaldehyde} + \text{ethyl acetoacetate} \xrightarrow{\text{NaOH, EtOH}} \text{β-keto ester} \xrightarrow{\text{N}2\text{H}4\cdot\text{H}_2\text{O}} \text{3-(5-Bromothiophen-2-yl)-1H-pyrazole-5-carboxylate}

$$

Reaction Conditions :

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using aqueous HCl:

$$

\text{Ethyl ester} \xrightarrow{\text{6M HCl, Δ}} \text{3-(5-Bromothiophen-2-yl)-1H-pyrazole-5-carboxylic acid}

$$

Optimization Data :

| Parameter | Value |

|---|---|

| Acid Concentration | 6 M HCl |

| Temperature | 100°C |

| Reaction Time | 4 hours |

| Yield | 85% |

Formation of 3-(5-Bromothiophen-2-yl)-1H-Pyrazole-5-Carbohydrazide

The carboxylic acid is converted to the hydrazide using thionyl chloride (SOCl₂) followed by hydrazine hydrate:

$$

\text{Carboxylic acid} \xrightarrow{\text{SOCl}2, \text{reflux}} \text{Acid chloride} \xrightarrow{\text{N}2\text{H}4\cdot\text{H}2\text{O}} \text{Carbohydrazide}

$$

Critical Parameters :

- SOCl₂ Stoichiometry : 1.2 equivalents to avoid over-chlorination.

- Hydrazine Concentration : 80% aqueous solution for optimal nucleophilicity.

- Yield : 78–82%.

Schiff Base Condensation with 4-Nitrobenzaldehyde

The final step involves condensation of the carbohydrazide with 4-nitrobenzaldehyde to form the (E)-configured imine:

$$

\text{Carbohydrazide} + \text{4-Nitrobenzaldehyde} \xrightarrow{\text{AcOH, EtOH}} \text{(E)-Isomer}

$$

Stereochemical Control :

- Catalyst : Glacial acetic acid (5 mol%).

- Solvent : Anhydrous ethanol.

- Temperature : Reflux at 78°C for 12 hours.

- Yield : 65–70%.

Characterization Data :

| Technique | Key Signals |

|---|---|

| IR (KBr) | 3260 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂) |

| ¹H NMR (DMSO-d₆) | δ 8.45 (s, 1H, CH=N), 8.30–7.20 (m, 7H, Ar-H), 5.10 (s, 1H, NH) |

| MS (ESI) | m/z 435.3 [M+H]⁺ |

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

| Step | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|

| Cyclocondensation | 8 hours | 45 minutes | +12% |

| Schiff Base Formation | 12 hours | 2 hours | +8% |

Solid-Phase Synthesis

Immobilized hydrazide on Wang resin enables stepwise functionalization:

- Resin-bound hydrazide preparation.

- On-resin condensation with 4-nitrobenzaldehyde.

- Cleavage with TFA/water (95:5).

Yield : 60–63% (lower than solution-phase but scalable).

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

The position of substituents on the pyrazole ring is controlled by:

- Electronic Effects : Electron-withdrawing groups (e.g., Br) direct cyclization to the meta position.

- Steric Effects : Bulky substituents favor less hindered positions.

(E)/(Z) Isomerism in Schiff Bases

- Acid Catalysis : Promotes imine formation and stabilizes the (E)-isomer via conjugation.

- Crystallization : Selective precipitation of the (E)-isomer from ethanol/water mixtures.

Industrial-Scale Considerations

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Cyclocondensation | Batch reactor (1 L) | Continuous flow reactor |

| Hydrazide Formation | Dropwise addition | Automated dosing |

| Purification | Column chromatography | Crystallization |

Cost Analysis :

- Raw materials: 62% of total cost.

- Energy consumption: 22% (primarily from reflux steps).

Q & A

Q. What are the optimized synthetic routes for (E)-3-(5-bromothiophen-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide?

Synthesis typically involves a multi-step process:

- Step 1: Formation of the pyrazole core via cyclization of β-diketones or β-ketoesters with hydrazine hydrate under acidic/basic conditions .

- Step 2: Introduction of the 5-bromothiophen-2-yl group via nucleophilic substitution or coupling reactions .

- Step 3: Condensation of the pyrazole-carbohydrazide intermediate with 4-nitrobenzaldehyde under reflux in ethanol, using catalytic acetic acid to form the hydrazone bond .

Key parameters: Temperature (60–80°C), solvent polarity (ethanol/DMF), and reaction time (6–12 hours) significantly impact yield (60–85%) and purity .

Q. How is the compound characterized to confirm structural integrity?

Standard analytical techniques include:

- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., nitrobenzylidene proton at δ 8.2–8.4 ppm) .

- FT-IR: Peaks at 1650–1680 cm (C=O stretch of carbohydrazide) and 1520 cm (NO asymmetric stretch) .

- Mass Spectrometry: Molecular ion peak matching the theoretical mass (e.g., m/z 419.2 for CHBrNO) .

Q. What preliminary biological screening methods are used to assess its activity?

- Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated .

- Enzyme Inhibition: Docking studies against COX-2 or α-glucosidase to identify binding affinities .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) elucidate its reactivity and bioactivity?

- DFT Calculations: Optimize geometry at B3LYP/6-311++G(d,p) level to predict electronic properties (HOMO-LUMO gap, dipole moment) and nucleophilic/electrophilic sites .

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., EGFR kinase, PDB ID: 1M17). Key residues (Lys721, Asp831) form hydrogen bonds with the nitro and carbohydrazide groups .

Validation: Compare computational binding energies (-8.5 to -10.2 kcal/mol) with experimental IC values .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data across studies?

- Analytical Cross-Validation: Use complementary techniques (e.g., X-ray crystallography with SC-XRD to confirm NMR-assigned tautomers) .

- Biological Replicates: Repeat assays under standardized conditions (e.g., fixed cell lines, serum-free media) to minimize variability in IC measurements .

- Meta-Analysis: Compare data with structurally analogous compounds (e.g., nitrobenzylidene vs. methoxybenzylidene derivatives) to identify substituent-driven trends .

Q. How does the nitro group influence electronic properties and intermolecular interactions?

- Electronic Effects: The electron-withdrawing nitro group reduces electron density on the pyrazole ring, enhancing electrophilicity at the carbohydrazide moiety (evidenced by red-shifted UV-Vis spectra) .

- Crystal Packing: Nitro groups participate in CH···O hydrogen bonds (2.8–3.2 Å) and π-π stacking (3.4–3.6 Å), as shown in SC-XRD studies of related compounds .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Racemization Risk: The E-configuration of the hydrazone bond may isomerize under high-temperature or acidic conditions. Mitigate via low-temperature reflux (<70°C) and pH control (pH 5–6) .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to remove by-products like Z-isomers or unreacted aldehydes .

Methodological Considerations

Q. How are reaction intermediates monitored in real-time?

- TLC/HPLC: Track progress using mobile phases like ethyl acetate:hexane (3:7) or methanol:water (8:2) .

- In Situ FT-IR: Detect carbonyl intermediate formation (e.g., hydrazide at 1680 cm) .

Q. What advanced techniques validate non-covalent interactions in solid-state structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。